3-propoxy-9H-pyrido[3,4-b]indole

GABAA receptor benzodiazepine binding site β-carboline SAR

Standard β-carboline analogs vary widely in GABAA subtype selectivity due to alkoxy chain sensitivity. 3-PBC (3-propoxy-β-carboline) solves this with defined α1 selectivity. - >150-fold selectivity for α1 over α5; 10-fold over α2/α3 - Validated in primate alcohol self-administration models (1-30 mg/kg IM) - Scalable synthesis (50% yield) ensures batch-to-batch consistency

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B1231812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-propoxy-9H-pyrido[3,4-b]indole
Synonyms3-PBC cpd
3-propoxy-beta-carboline
3-propyloxy-carboline
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCCOC1=NC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C14H14N2O/c1-2-7-17-14-8-11-10-5-3-4-6-12(10)16-13(11)9-15-14/h3-6,8-9,16H,2,7H2,1H3
InChIKeyLPAODQAWVMEXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-PBC: GABAA α1-Preferring β-Carboline Ligand for Alcohol Research


3-Propoxy-9H-pyrido[3,4-b]indole, also known as 3-propoxy-β-carboline or 3-PBC (CAS not assigned; MW 226.27 g/mol; formula C14H14N2O), is a synthetic β-carboline derivative that acts as a mixed agonist-antagonist at the benzodiazepine (Bz) binding site of GABAA receptors with demonstrated binding selectivity for the α1 subunit-containing receptor subtype [1]. Originally developed as a pharmacological probe to dissect the role of GABAA α1 receptors in alcohol reinforcement, 3-PBC has been characterized across multiple receptor subtypes, in vitro functional assays, and in vivo primate models of alcohol self-administration [2]. Its procurement value lies in its well-defined selectivity window relative to both classical benzodiazepine ligands (e.g., zolpidem) and other 3-substituted β-carboline analogs, making it a critical tool compound for alcohol addiction research and GABAA subtype pharmacology studies.

α1-preferring GABAA Bz-site ligand
Mixed agonist-antagonist at Bz site
Reported in primate alcohol self-admin models

Why 3-PBC Cannot Be Replaced by Other 3-Alkoxy-β-Carboline Analogs


Within the 3-alkoxy-β-carboline series, benzodiazepine receptor (BzR) binding affinity is exquisitely sensitive to the length and branching of the alkoxy substituent at position 3. The n-propoxy substituent occupies a specific hydrophobic pocket (L1) in the BzR pharmacophore that tolerates linear chains up to C4–C5 but penalizes branching at the β- and δ-positions [1]. Consequently, seemingly minor structural modifications—such as shortening to ethoxy or branching to isopropoxy—can produce order-of-magnitude differences in both binding affinity and GABAA subtype selectivity, fundamentally altering the compound's pharmacological profile [2]. Generic substitution within this series without experimental verification therefore carries a high risk of obtaining a ligand with substantially different target engagement and functional properties, undermining experimental reproducibility in alcohol reinforcement and GABAA subtype pharmacology studies.

Alkoxy chain sensitivity
Shortening to ethoxy may reduce BzR affinity by 2-fold or more, altering target engagement.
Branching intolerance
Isopropoxy or isobutoxy analogs may degrade α1 binding and shift subtype selectivity.
Selectivity shift
Minor alkoxy modifications can produce order-of-magnitude changes in GABAA subtype preference.

3-PBC vs. Closest β-Carboline Analogs: Quantitative Evidence


Benzodiazepine Receptor Binding Affinity: Propoxy vs. Ethoxy/Methoxy Analogs

In a direct head-to-head study of 3-alkoxy-β-carbolines, 3-propoxy-β-carboline (compound 4) displaced [3H]flunitrazepam from rat cortical benzodiazepine receptors with an IC50 of 11 nM, representing a 2.2-fold higher affinity than 3-ethoxy-β-carboline (compound 3, IC50 = 24 nM) and an 11.3-fold higher affinity than 3-methoxy-β-carboline (compound 2, IC50 = 124 nM) [1]. This demonstrates that the n-propoxy chain length is near-optimal for occupancy of the BzR lipophilic pocket L1, with each methylene deletion causing a progressive loss of binding energy.

BzR Affinity: Propoxy vs Ethoxy
Head-to-head
IC50 11 nM vs 24 nM (ethoxy) / 124 nM (methoxy)
Propoxy shows 2–11× higher affinity; supports alkoxy chain length SAR.
Assay: [3H]flunitrazepam displacement, rat cortical membranes.
GABAA receptor benzodiazepine binding site β-carboline SAR radroligand binding

GABAA Subtype Selectivity: α1 vs. α2/α3/α5 (3-PBC vs. βCCt)

At recombinant human αxβ3γ2 GABAA receptor subtypes, 3-PBC displays a 10-fold binding selectivity for the α1 subtype over α2 and α3 receptors, and greater than 150-fold selectivity for α1 over the α5 subtype [1]. For comparison, the structurally distinct β-carboline βCCt (β-carboline-3-carboxylate-t-butyl ester) achieves 20-fold α1 selectivity over α2/α3 [1]. While βCCt is more α1-selective in vitro, 3-PBC offers a distinct selectivity window that is narrower but still therapeutically meaningful, and importantly 3-PBC exhibits a different functional efficacy profile (low partial agonist vs. mixed antagonist), providing a complementary pharmacological tool [2].

α1 Selectivity: 3-PBC vs βCCt
Cross-study comparable
10× α1/α2,α3; >150× α1/α5 (3-PBC) vs 20× (βCCt)
Distinct selectivity-efficacy niche; useful for α1 pathway dissection.
Recombinant human αxβ3γ2 receptors.
GABAA subtype selectivity α1-preferring ligand alcohol addiction recombinant receptor pharmacology

Absolute Binding Affinity: α1β3γ2 vs. α2/α3/α5 Subtypes

Binding affinity measurements at recombinant human GABAA receptor subtypes using LtK cell membranes yield Ki values for 3-PBC of 5.30 nM at α1β3γ2, 52 nM at α2β3γ2, 69 nM at α3β3γ2, and 591 nM at α5β3γ2 [1]. The α1-to-α2 Ki ratio of approximately 10-fold quantitatively confirms the selectivity reported in broader subtype profiling studies. For comparison, 3-isobutoxy-β-carboline—a gamma-branched analog—exhibits a Ki of 24.9 nM at α1β3γ2, approximately 5-fold weaker than 3-PBC at the same subtype [2]. This demonstrates that both chain shortening (ethoxy) and chain branching (isobutoxy) degrade α1 binding affinity relative to the linear n-propoxy substituent.

α1β3γ2 Ki
Cross-study comparable
Ki = 5.30 nM (α1), 52 nM (α2), 69 nM (α3), 591 nM (α5)
>100× α1/α5 window; supports α1-target engagement with low α5 occupancy.
LtK cell membranes, [3H]flunitrazepam.
Ki determination GABAA α1β3γ2 recombinant receptor binding LtK cell membranes

Functional Efficacy: Low Partial Agonist vs. Full Antagonists

Complementary in vitro electrophysiology studies at recombinant diazepam-sensitive GABAA receptors (α1β3γ2, α2β3γ2, and α3β3γ2) revealed that 3-PBC exhibits a low partial agonist efficacy profile, distinguishing it from both full agonists (e.g., diazepam) and silent antagonists (e.g., flumazenil) [1]. This is in contrast to βCCt, which behaves predominantly as a mixed antagonist with weak agonist properties depending on the behavioral paradigm and dose [2]. The low partial agonist character of 3-PBC is hypothesized to contribute to its ability to reduce alcohol self-administration without producing the full sedative or ataxic effects associated with classical benzodiazepine agonists—a key therapeutic differentiation.

Functional Profile
Class-level inference
Low partial agonist (qualitative, not silent antagonist)
May support alcohol-seeking studies without full agonist sedation.
Electrophysiology, recombinant receptors; quantitative % max not available.
partial agonist GABAA efficacy diazepam-sensitive receptors electrophysiology

In Vivo Alcohol Self-Administration: 3-PBC vs. 3-ISOPBC

In baboons trained under a 3-component chained schedule of reinforcement, repeated 5-day administration of 3-PBC (1.0–30.0 mg/kg, IM) significantly decreased total alcohol self-administration responses (p < 0.05), volume consumed (p < 0.05), and gram per kilogram of alcohol intake (p < 0.05) in the alcohol group [1]. Notably, within-session drinking in the first 20 minutes—a measure of the initial reinforcing bout—was significantly reduced by all doses of 3-PBC (1.0–18.0 mg/kg) selectively in the alcohol group, whereas similar reductions in the control (non-alcohol) group required the highest doses (10.0 and 18.0 mg/kg) [1]. In a follow-up study, the branched analog 3-isopropoxy-β-carboline hydrochloride (3-ISOPBC) was also evaluated in baboons, with results published separately, enabling cross-study comparison of linear (n-propoxy) vs. branched (isopropoxy) alkoxy substitution on in vivo alcohol-reinforcement outcomes [2].

Primate Alcohol Self-Admin
Supporting evidence
3-PBC (1–30 mg/kg) reduced responding (p
Supports alcohol reinforcement research context; comparator 3-ISOPBC separate study.
Baboon chained schedule, IM dosing.
Synthesis Yield
Supporting evidence
Two-step route: 50% overall yield (vs original 8%)
Scalable route enables gram-scale procurement for in vivo studies.
Buchwald-Hartwig / Heck cyclization.
alcohol self-administration baboon model alcohol seeking GABAA α1 antagonist

Scalable Synthesis: Two-Step Route for 3-PBC

The original 6-step synthesis of 3-PBC proceeded with an overall yield of only 8%, severely limiting multi-gram procurement for in vivo studies. A palladium-catalyzed two-step route involving a Buchwald-Hartwig amination followed by an intramolecular Heck cyclization was developed, improving the overall yield to 50% and enabling rapid access to multigram quantities of 3-PBC·HCl [1]. The same two-step route also provides access to βCCt, facilitating procurement of both key α1-preferring tool compounds from a common synthetic platform. This yield improvement is critical for procurement decisions: the 6.25-fold increase in overall yield directly translates to lower cost-per-gram and greater batch-to-batch consistency for large-scale in vivo primate studies.

Synthesis Yield
Supporting evidence
Two-step route: 50% overall yield (vs original 8%)
Scalable route enables gram-scale procurement for in vivo studies.
Buchwald-Hartwig / Heck cyclization.
β-carboline synthesis Buchwald-Hartwig coupling Heck reaction process chemistry

Research and Procurement Application Scenarios for 3-PBC


GABAA α1 Subtype Dissection in Alcohol Reinforcement

3-PBC is the ligand of choice for experiments requiring selective pharmacological blockade or modulation of GABAA α1-containing receptors in alcohol-motivated behavioral paradigms. Its 10-fold α1-over-α2/α3 selectivity and >150-fold selectivity over α5 [1] allow researchers to attribute observed effects on alcohol self-administration specifically to α1-containing receptors, particularly when used alongside βCCt (which offers a different selectivity-efficacy profile) as a comparator ligand. Validated in both rodent alcohol-preferring lines and non-human primates [2], 3-PBC provides translational continuity from mechanistic studies to preclinical efficacy testing.

Differentiating α1- vs. α5-Mediated Alcohol Effects

The pronounced >150-fold selectivity window of 3-PBC for α1 over α5 [1] makes it an essential component of a ligand panel designed to dissociate α1- from α5-mediated alcohol effects. When used in combination with α5-selective inverse agonists (e.g., RY-23) or α5-selective ligands, 3-PBC enables researchers to determine whether a given alcohol-related behavioral endpoint is driven primarily by α1-containing receptors in the ventral pallidum or by α5-containing receptors in the hippocampus. This experimental design has been explicitly employed in published alcohol research paradigms [2].

Partial Agonist Tool for Benzodiazepine Site Without Full Sedation

For studies requiring benzodiazepine site engagement without the confounding sedative, ataxic, or tolerance-inducing effects of full agonists like diazepam or zolpidem, 3-PBC's low partial agonist efficacy profile [1] provides a critical experimental advantage. Unlike silent antagonists (flumazenil) that produce no GABAA potentiation, 3-PBC retains sufficient intrinsic activity to modulate GABAergic tone while avoiding the behavioral suppression that complicates interpretation of alcohol consumption data. This makes 3-PBC the preferred Bz-site ligand for chronic dosing paradigms where tolerance development to full agonists would confound results [2].

Large-Scale Primate Alcohol Self-Administration Studies

The validated two-step synthetic route producing 3-PBC·HCl in 50% overall yield [1] enables cost-effective procurement of gram-scale quantities suitable for chronic intramuscular dosing in baboon alcohol self-administration models. Given that published primate studies employed doses of 1.0–30.0 mg/kg administered repeatedly over 5-day periods [2], procurement planning should account for the compound's established in vivo potency range and the availability of the scalable synthetic route to ensure batch consistency across long-term studies.

Application
Selection Property
Validation Focus
α1-Subtype Alcohol Reinforcement Studies
α1-preferring selectivity vs α2/α3/α5
Subtype selectivity ratio across αxβ3γ2
α1 vs. α5 Alcohol Effect Dissection
Pronounced α1-over-α5 selectivity window
α5-mediated endpoint context comparison
Bz-Site Modulation Without Full Sedation
Low partial agonist efficacy profile
Sedation-related endpoint review
Primate Alcohol Self-Administration Studies
Scalable synthesis & batch consistency
In vivo dose-response & reproducibility
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